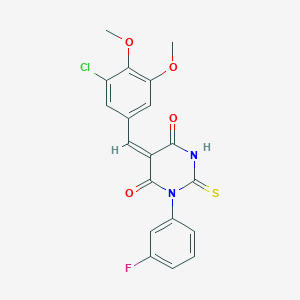![molecular formula C21H17ClN2O5S B286289 2-{5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B286289.png)
2-{5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CDDO-Im, and it is a member of the triterpenoid family of compounds. CDDO-Im has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.
作用機序
The mechanism of action of CDDO-Im is complex and involves multiple pathways. This compound has been found to activate the Nrf2/ARE pathway, which is responsible for regulating the expression of genes involved in antioxidant and anti-inflammatory responses. CDDO-Im has also been shown to inhibit the NF-κB pathway, which is responsible for regulating the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects
CDDO-Im has been found to have a wide range of biochemical and physiological effects. This compound has been shown to have antioxidant and anti-inflammatory effects, and it has been found to inhibit the growth of cancer cells in vitro and in vivo. CDDO-Im has also been found to have neuroprotective effects, and it has been studied for its potential applications in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using CDDO-Im in lab experiments is its wide range of biological activities. This compound has been found to have antioxidant, anti-inflammatory, and anticancer effects, which makes it a valuable tool for studying these biological processes. However, one of the limitations of using CDDO-Im in lab experiments is its complex synthesis process. This compound requires specialized equipment and skilled chemists to synthesize, which can make it difficult to obtain in large quantities.
将来の方向性
There are several future directions for the study of CDDO-Im. One area of research is the development of new synthetic methods for this compound, which could make it more accessible for scientific research. Another area of research is the study of the potential applications of CDDO-Im in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of CDDO-Im and its potential applications in the treatment of cancer and other diseases.
合成法
The synthesis of CDDO-Im involves the reaction of two precursor compounds: 2-cyano-3,12-dioxo-oleana-1,9(11)-dien-28-oic acid (CDDO) and N-(3,4-dimethylphenyl)glycine methyl ester (Im). The reaction is carried out in the presence of a catalyst, and the resulting product is purified using various chromatographic techniques. The synthesis of CDDO-Im is a complex process that requires skilled chemists and specialized equipment.
科学的研究の応用
CDDO-Im has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. CDDO-Im has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been found to have a synergistic effect when used in combination with other anticancer drugs.
特性
分子式 |
C21H17ClN2O5S |
|---|---|
分子量 |
444.9 g/mol |
IUPAC名 |
2-[(5E)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C21H17ClN2O5S/c1-11-3-4-14(5-12(11)2)23-19(25)9-24-20(26)18(30-21(24)27)7-13-6-16-17(8-15(13)22)29-10-28-16/h3-8H,9-10H2,1-2H3,(H,23,25)/b18-7+ |
InChIキー |
VNDHBRBARIICNH-CNHKJKLMSA-N |
異性体SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)/C(=C\C3=CC4=C(C=C3Cl)OCO4)/SC2=O)C |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC4=C(C=C3Cl)OCO4)SC2=O)C |
正規SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC4=C(C=C3Cl)OCO4)SC2=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(methylsulfanyl)phenyl]-2-phenoxyacetamide](/img/structure/B286206.png)
![2-[(3,4-dichlorobenzyl)(phenylsulfonyl)amino]-N-(2-ethoxyphenyl)acetamide](/img/structure/B286208.png)
![N-(4-isopropylphenyl)-2-[(4-methylbenzyl)(phenylsulfonyl)amino]acetamide](/img/structure/B286209.png)
![2-[(4-chlorobenzyl)(phenylsulfonyl)amino]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B286210.png)
![N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B286211.png)
![2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-(2-chlorophenyl)acetamide](/img/structure/B286212.png)
![2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(3-fluorophenyl)acetamide](/img/structure/B286216.png)

![ethyl (5E)-5-[(2,5-dimethoxyphenyl)methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate](/img/structure/B286220.png)

![(5E)-1-(3-fluorophenyl)-5-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-ylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B286225.png)
![ethyl 4-(3-{(E)-[2,4-dioxo-3-(propan-2-yl)-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B286227.png)
![(5E)-5-[(4-bromothiophen-2-yl)methylidene]-3-(propan-2-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B286229.png)
![3-Isopropyl-5-[(3-methyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B286230.png)